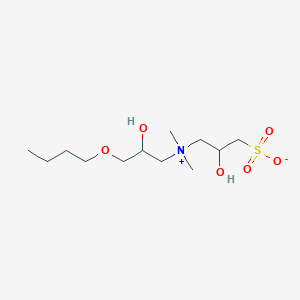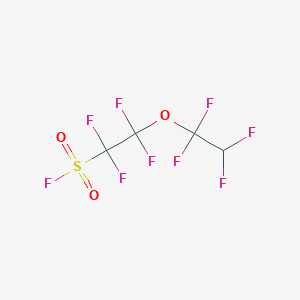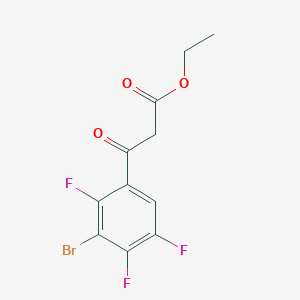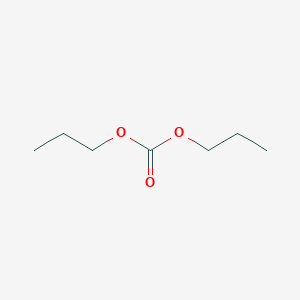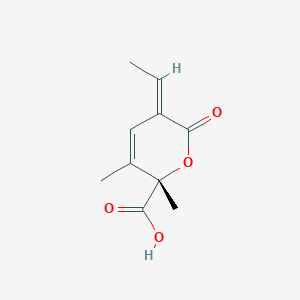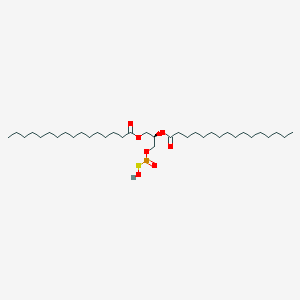
Thion-dppa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thion-dppa is a compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a thionated derivative of diphenylphosphinic acid (dppa), which is a well-known compound with several applications in organic synthesis. Thion-dppa has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
Thion-Thion-dppa has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic and biological activities. Thion-Thion-dppa has also been used in the synthesis of fluorescent probes, which have been studied for their applications in bioimaging and sensing. Moreover, thion-Thion-dppa has been studied for its potential applications in the treatment of cancer and other diseases.
Wirkmechanismus
Thion-Thion-dppa has been shown to act as a chelating ligand, which can form stable complexes with metal ions. The metal complexes of thion-Thion-dppa have been studied for their catalytic and biological activities. Thion-Thion-dppa has also been shown to be a fluorescent probe, which can selectively bind to certain biomolecules and emit fluorescence. The mechanism of action of thion-Thion-dppa in the treatment of cancer and other diseases is still under investigation.
Biochemische Und Physiologische Effekte
Thion-Thion-dppa has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death. Thion-Thion-dppa has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Moreover, thion-Thion-dppa has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Thion-Thion-dppa has several advantages for lab experiments. It is easy to synthesize, and its metal complexes have been shown to have catalytic and biological activities. Thion-Thion-dppa has also been shown to be a fluorescent probe, which can be used for bioimaging and sensing. However, thion-Thion-dppa has some limitations for lab experiments. It is a toxic compound and requires caution while handling. Moreover, its mechanism of action in the treatment of cancer and other diseases is still under investigation.
Zukünftige Richtungen
Thion-Thion-dppa has several potential future directions in scientific research. It can be studied for its potential applications in the treatment of cancer and other diseases. Thion-Thion-dppa can also be used as a ligand in the synthesis of metal complexes, which can be studied for their catalytic and biological activities. Moreover, thion-Thion-dppa can be further studied for its fluorescent properties and potential applications in bioimaging and sensing.
Conclusion
Thion-Thion-dppa is a compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a thionated derivative of Thion-dppa and can be synthesized using different methods. Thion-Thion-dppa has been shown to have several scientific research applications, including its use as a ligand in the synthesis of metal complexes and fluorescent probes. The mechanism of action of thion-Thion-dppa in the treatment of cancer and other diseases is still under investigation. Thion-Thion-dppa has several advantages for lab experiments, but it also has some limitations. Thion-Thion-dppa has several potential future directions in scientific research, and it can be further studied for its potential applications in various fields.
Synthesemethoden
Thion-Thion-dppa can be synthesized using different methods, including the reaction of Thion-dppa with sulfur or thionyl chloride, or by the reaction of Thion-dppa with phosphorus pentasulfide. The reaction of Thion-dppa with sulfur or thionyl chloride produces thion-Thion-dppa in moderate to high yields. However, this method requires the use of toxic and hazardous reagents such as thionyl chloride, which limits its applicability. The reaction of Thion-dppa with phosphorus pentasulfide is a more efficient and safer method for the synthesis of thion-Thion-dppa. This method produces thion-Thion-dppa in high yields and is easy to perform.
Eigenschaften
CAS-Nummer |
106249-23-4 |
|---|---|
Produktname |
Thion-dppa |
Molekularformel |
C35H68O7PS+ |
Molekulargewicht |
664 g/mol |
IUPAC-Name |
[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxysulfanyl-oxophosphanium |
InChI |
InChI=1S/C35H67O7PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)40-31-33(32-41-43(38)44-39)42-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/p+1/t33-/m1/s1 |
InChI-Schlüssel |
KWNSHHYCPJCAQJ-MGBGTMOVSA-O |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
Synonyme |
1,2-dipalmitoyl glycero-3-thiophosphate thion-DPPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




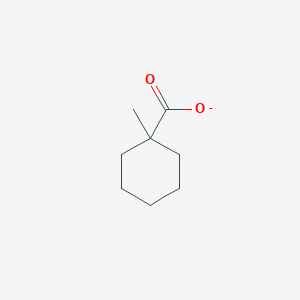
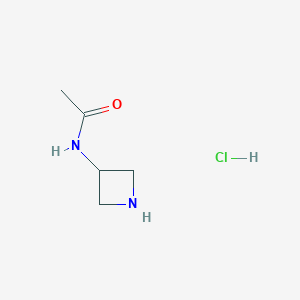

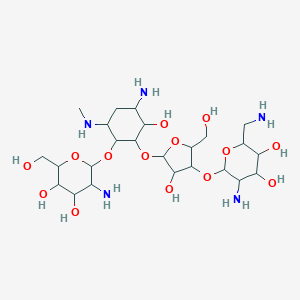
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)



